Ethyl henicosanoate
Overview
Description
. It is an ester derived from heneicosanoic acid and ethanol. This compound is part of a larger family of fatty acid esters, which are commonly found in various natural sources and have diverse applications in different fields.
Mechanism of Action
C23H46O2C_{23}H_{46}O_{2}C23H46O2
and a molecular weight of 354.6101 . Despite its presence in various natural sources, the specific biological activities and mechanisms of action of ethyl henicosanoate are not well-studied. Here, we provide a hypothetical overview of its potential mechanism of action.Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl henicosanoate can be synthesized through the esterification of heneicosanoic acid with ethanol. This reaction typically requires an acid catalyst, such as sulfuric acid, to proceed efficiently. The general reaction is as follows:
Heneicosanoic acid+EthanolH2SO4Ethyl henicosanoate+Water
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products. The use of high-purity reactants and catalysts is crucial to achieving the desired product quality .
Chemical Reactions Analysis
Types of Reactions: Ethyl henicosanoate primarily undergoes reactions typical of esters, including hydrolysis, transesterification, and reduction.
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to heneicosanoic acid and ethanol.
Transesterification: This reaction involves the exchange of the ethyl group with another alcohol, forming a different ester.
Reduction: this compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Transesterification: Catalysts such as sodium methoxide (NaOCH3) or potassium hydroxide (KOH).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products:
Hydrolysis: Heneicosanoic acid and ethanol.
Transesterification: Various esters depending on the alcohol used.
Reduction: Heneicosanol
Scientific Research Applications
Ethyl henicosanoate has several applications in scientific research, particularly in the fields of chemistry, biology, and industry:
Chemistry: It is used as a reference standard in gas chromatography for the analysis of fatty acid esters.
Biology: this compound is studied for its potential role in biological systems, including its effects on cell membranes and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the formulation of lipid-based drug delivery systems.
Industry: It is used in the production of lubricants, surfactants, and as a plasticizer in polymer industries
Comparison with Similar Compounds
Ethyl henicosanoate can be compared with other fatty acid esters such as methyl heneicosanoate and ethyl stearate:
Methyl heneicosanoate: Similar in structure but with a methyl group instead of an ethyl group. It has slightly different physical properties and reactivity.
Ethyl stearate: Another fatty acid ester with a shorter carbon chain (C18). It is more commonly used in industrial applications due to its availability and cost-effectiveness.
Uniqueness: this compound’s longer carbon chain (C21) provides unique properties such as higher melting point and specific interactions with lipid membranes, making it suitable for specialized applications .
Properties
IUPAC Name |
ethyl henicosanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H46O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(24)25-4-2/h3-22H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKTDTEKUOZFAMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCC(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H46O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10476570 | |
Record name | Ethyl henicosanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10476570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28898-67-1 | |
Record name | Ethyl henicosanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10476570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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